molecular formula C11H19NO5S B2755336 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected CAS No. 2306264-26-4

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected

Cat. No.: B2755336
CAS No.: 2306264-26-4
M. Wt: 277.34
InChI Key: CFRQOGVGOBYOJM-UHFFFAOYSA-N
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Description

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected (CAS: 2306264-26-4) is a spirocyclic compound featuring a unique heteroatom arrangement (oxygen, sulfur, and nitrogen) within a bicyclic framework. The N-BOC (tert-butoxycarbonyl) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic applications. With a molecular formula of C₁₁H₁₉NO₅S and molecular weight of 277.3 g/mol, it is commercially available at 95% purity (Combi-Blocks Inc.) . This compound is utilized in medicinal chemistry and organic synthesis, particularly as a precursor for chiral intermediates or bioactive molecules.

Properties

IUPAC Name

tert-butyl 2,2-dioxo-3-oxa-2λ6-thia-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(13)12-11(6-4-5-7-11)8-16-18(12,14)15/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRQOGVGOBYOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2(CCCC2)COS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected typically involves multiple steps. One common approach starts with the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the BOC protecting group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected involves its interaction with specific molecular targets. The BOC group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The spirocyclic structure contributes to its stability and reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected can be contextualized by comparing it to analogous spirocyclic derivatives. Key distinctions include heteroatom positioning, substituents, and applications (Table 1).

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Features Applications References
This compound C₁₁H₁₉NO₅S 277.3 95% N-BOC protection, sulfur at position 2 Synthetic intermediates, chiral building blocks
(4R)-4-Isopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (R-enantiomer) C₁₀H₁₉NO₅S 265.3 97% Isopropyl substituent, R-configuration Asymmetric synthesis, catalysis
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride Not specified Not specified NLT 97% Hydrochloride salt, sulfur at position 2, nitrogen at position 7 Pharmaceutical intermediates
1-Thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (E211) C₁₆H₁₈FNO₃S 407.2 Not specified Fluorine and methoxybenzyl substituents, osteoclast inhibition activity Preclinical drug development
2,3,7,8-Tetraazaspiro[4.4]nonane bishydrochloride C₇H₁₄N₄·2HCl 223.1 (free base) Not specified Four nitrogen atoms, high basicity Energetic materials, coordination chemistry

Key Structural and Functional Differences

Heteroatom Arrangement: The target compound contains 1 nitrogen, 1 sulfur, and 1 oxygen in its spiro core, whereas 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride places sulfur and nitrogen at positions 2 and 7, respectively . This alters electronic properties and solubility: the hydrochloride salt () exhibits higher polarity compared to the N-BOC derivative.

Substituent Effects :

  • The R-enantiomer () incorporates an isopropyl group at position 4, reducing molecular weight (265.3 vs. 277.3) and introducing steric hindrance, which may influence enantioselectivity in catalysis .
  • Compound E211 () features a 3-fluoro-4-methoxybenzyl substituent, enabling specific biological interactions (e.g., osteoclast inhibition) absent in the N-BOC-protected analog .

Protective Groups and Stability :

  • The N-BOC group in the target compound enhances stability against nucleophilic attack, making it preferable for multi-step syntheses. In contrast, hydrochloride salts () offer improved aqueous solubility but require deprotection for further functionalization .

Purity and Commercial Availability :

  • The N-BOC derivative is available at 95% purity (Combi-Blocks Inc.), while the hydrochloride salt (MolCore) is supplied at ≥97% purity, reflecting differences in synthesis and purification challenges .

Biological Activity

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected is a unique spirocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a spiro junction integrating a nitrogen atom within both a thiadiazole and an oxazolidine ring. The presence of the tert-butyloxycarbonyl (N-BOC) group serves as a protective moiety for the amine, enhancing stability during synthesis and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₉NO₅S
Molecular Weight277.34 g/mol
CAS Number2306264-26-4
Chemical ClassificationSpirocyclic compound

The biological activity of 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide is attributed to its interaction with various molecular targets, including enzymes and receptors. The N-BOC group allows for selective binding, while the spirocyclic structure contributes to its overall stability and reactivity.

Interaction with Biological Targets

Research indicates that this compound can inhibit specific enzymatic pathways, particularly those involved in bacterial resistance mechanisms. For instance, it has been shown to affect the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Antimicrobial Properties

One significant area of research focuses on the antimicrobial properties of 3-Oxa-2-thia-1-azaspiro[4.4]nonane. In vitro studies demonstrate that the compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Case Study: Inhibition of T3SS
In a study assessing the inhibition of the T3SS, concentrations as low as 50 µM resulted in approximately 50% inhibition of secretion in Escherichia coli. This inhibition was linked to downregulation of key regulatory proteins involved in T3SS function .

Cytotoxicity and Safety

In addition to antimicrobial efficacy, investigations into cytotoxicity reveal that 3-Oxa-2-thia-1-azaspiro[4.4]nonane has a favorable safety profile at therapeutic concentrations. Studies have shown minimal cytotoxic effects on mammalian cell lines, suggesting potential for safe therapeutic use .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Oxa-2-thia-1-azaspiro[4.4]nonane, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
3-Oxa-2-thia-1-azaspiro[4.4]nonaneLacks N-BOC protectionMore reactive but less stable
2-Thia-1-azaspiro[4.4]nonane 2,2-dioxideNo oxazolidine ringDifferent reactivity profile
N-BOC protected azaspiro compoundsVarying spirocyclic coresDifferences in stability and activity

Applications in Research and Industry

The compound's unique properties make it a valuable tool in various fields:

1. Medicinal Chemistry: Utilized as a building block for synthesizing more complex molecules with potential therapeutic applications.

2. Biological Research: Acts as a probe for studying enzyme mechanisms and cellular pathways.

3. Industrial Applications: Employed in producing specialty chemicals with specific functional properties.

Q & A

Q. Methodological Answer :

  • Step 1 : Use tert-butoxycarbonyl (BOC) anhydride under inert conditions to protect the amine group.
  • Step 2 : Optimize cyclization via intramolecular nucleophilic attack, employing catalysts like iodine for regioselectivity .
  • Step 3 : Monitor reaction progress using UPLC-MS (e.g., m/z 399.2 [M+H]+ in ) and NMR (e.g., δ 7.40–7.32 ppm for aromatic protons) to confirm structural integrity .

How can stereochemical outcomes be controlled during the synthesis of N-BOC-protected spirocyclic compounds?

Advanced Question
Stereoselectivity in spirocyclic systems is influenced by ring strain and chiral auxiliaries. For instance, enantiomeric lactone acids have been used to synthesize enantioenriched 1,7-dioxaspiro[4.4]nonane derivatives, achieving >98% enantiomeric excess (ee) via spirodilactone intermediates .

Q. Methodological Answer :

  • Strategy 1 : Employ chiral catalysts (e.g., Sharpless epoxidation reagents) during cyclization.
  • Strategy 2 : Use dynamic kinetic resolution (DKR) to favor one enantiomer under specific pH/temperature conditions.
  • Validation : Characterize stereochemistry via X-ray crystallography or chiral HPLC, referencing protocols in ’s rac-(4S,5R) derivatives .

What spectroscopic techniques are critical for characterizing N-BOC-protected spirocyclic compounds?

Basic Question
Key techniques include 1H/13C NMR for structural elucidation (e.g., δ 2.18 ppm for sp³-hybridized protons in ) and UPLC-MS for purity assessment (e.g., m/z 407.2 [M+H]+ in ). FT-IR can confirm functional groups like sulfone (S=O stretching at ~1300 cm⁻¹) .

Q. Methodological Answer :

  • NMR : Assign peaks using COSY and HSQC for proton-proton/carbon-proton correlations.
  • MS : Use high-resolution MS (HRMS) to distinguish isotopic patterns, especially for sulfur-containing compounds .
  • Purity : Validate via HPLC with UV detection (λ = 254 nm) and compare retention times to standards .

How do reaction conditions impact the stability of the N-BOC group in spirocyclic systems?

Advanced Question
The N-BOC group is sensitive to acidic conditions but stable under basic/neutral environments. demonstrates that iodine-mediated deprotection in solvent-free systems minimizes unwanted cleavage . However, elevated temperatures (>50°C) or prolonged reaction times can degrade the BOC group, necessitating real-time monitoring via TLC or in-situ IR.

Q. Methodological Answer :

  • Optimization : Conduct reaction under nitrogen atmosphere at 25–40°C.

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